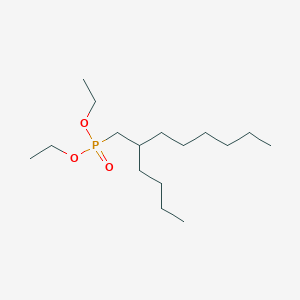
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions in ethanol . This method is favored for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives, which are well-known calcium channel blockers .
Comparison with Similar Compounds
- Nifedipine
- Amlodipine
- Nicardipine
Comparison: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridines but is unique due to its specific substituents at the benzylic and chloro positions. These modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of selectivity and efficacy .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject for ongoing research and development.
Properties
CAS No. |
105762-83-2 |
|---|---|
Molecular Formula |
C13H13ClN2O |
Molecular Weight |
248.71 g/mol |
IUPAC Name |
1-benzyl-4-chloro-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O/c14-12-6-7-16(9-11(12)13(15)17)8-10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H2,15,17) |
InChI Key |
RGPQFAJTCCSDMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(C(=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)





![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)




![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
![6,6-Dichloro-7-oxobicyclo[3.2.0]hept-2-ene-2-carbaldehyde](/img/structure/B14332792.png)
